1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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Overview
Description
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a propanone group at position 5 of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts
Safety and Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
For instance, some imidazole derivatives inhibit the synthesis of sterols in fungi by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome CYP51 .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-(1-methyl-1H-imidazol-5-yl)propan-1-one may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methyl-1H-imidazole with propionyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and sulfonyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines
Comparison with Similar Compounds
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the propanone group, making it less versatile in certain synthetic applications.
2-Methylimidazole: The methyl group is attached at position 2, leading to different chemical properties and reactivity.
4-Methylimidazole: The methyl group is attached at position 4, which also affects its chemical behavior.
Imidazole-4-carboxaldehyde: Contains an aldehyde group, making it useful in different types of chemical reactions
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and the resulting chemical and biological activities.
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUSGFQVNBUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592555-22-1 |
Source
|
Record name | 1-(1-methyl-1H-imidazol-5-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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